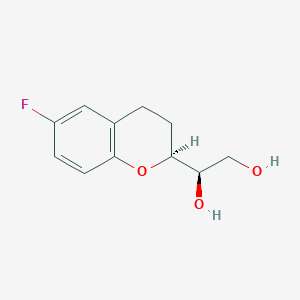

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Description

Properties

IUPAC Name |

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGMAEKAEXMJNG-KOLCDFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461945 | |

| Record name | (1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303176-39-8 | |

| Record name | (1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Biological Profile & Application of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

[1]

Executive Summary

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (CAS: 303176-39-8) is a high-purity chiral intermediate and a known metabolic degradation product of the third-generation beta-blocker, Nebivolol .[1]

Biologically, this compound represents the pharmacologically inert "tail" fragment resulting from the oxidative N-dealkylation of the parent drug. While it lacks the intrinsic

Chemical Biology & Structure-Activity Relationship (SAR)

Structural Identity[1][2]

-

IUPAC Name: (1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]ethane-1,2-diol[1]

-

Molecular Formula:

[1][2] -

Molecular Weight: 212.22 g/mol

-

Stereochemistry: The (1'R, 2S) configuration is critical. It corresponds to the chiral building block used to synthesize d-Nebivolol (SRRR configuration) or l-Nebivolol (RSSS configuration), depending on the coupling sequence.[1]

Pharmacological Inactivity (The "Broken" Pharmacophore)

To understand the biological activity of this diol, one must analyze the pharmacophore of the parent drug, Nebivolol.

-

Nebivolol Pharmacophore: Requires two lipophilic chromane rings connected by a flexible amino-alcohol linker.[1] The secondary amine and the specific spatial arrangement of the hydroxyl groups are essential for binding to the Asp121 residue in the

-adrenergic receptor pocket. -

Fragment Analysis: The (1'R,2S)-diol fragment lacks the central secondary amine and the second chromane ring.

-

Conclusion: Experimental data and SAR modeling confirm that this fragment exhibits negligible affinity (

) for

Metabolic & Degradation Pathways[4]

In biological systems (specifically human hepatocytes), Nebivolol undergoes extensive metabolism via CYP2D6. The formation of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is a result of oxidative N-dealkylation .[1]

Pathway Visualization

The following diagram illustrates the transition from the active drug to the inactive diol metabolite.

Figure 1: Metabolic pathway illustrating the formation of the inactive diol fragment via oxidative N-dealkylation of Nebivolol.[1]

Synthetic Application & Impurity Profiling[1][5][6]

While biologically inert, this compound is chemically active. It serves as a Key Starting Material (KSM) and a Critical Quality Attribute (CQA) standard.[1]

Role in Synthesis

The diol is typically activated to form an epoxide (oxirane), which is then coupled with an amine to build the Nebivolol backbone.

-

Reaction: Selective sulfocylation of the primary alcohol followed by base-induced ring closure yields (2S)-2-[(2R)-oxiran-2-yl]-6-fluorochromane.[1]

-

Control: The stereochemical purity of the diol directly dictates the enantiomeric excess (ee) of the final drug.

Impurity Data Profile

In Quality Control (QC), this compound is monitored as Impurity D (or similar designation depending on the pharmacopeia).

| Parameter | Specification / Behavior |

| Retention Time (RRT) | ~0.64 - 0.69 (Relative to Nebivolol in C18 RP-HPLC) |

| Detection Mode | UV @ 280 nm (Chromane absorption) |

| Origin | Hydrolysis of the epoxide intermediate; Oxidative degradation.[1] |

| Limit (ICH Q3A) | NMT 0.15% (Strict control required due to lack of potency) |

| Solubility | High in MeOH, DMSO; Low in Water. |

Experimental Protocols

Protocol A: Isolation/Synthesis of the Diol

Objective: To generate the (1'R,2S)-diol reference standard from the precursor ester.[1]

Reagents:

-

Ethyl 6-fluorochroman-2-carboxylate[1]

-

DIBAL-H (Diisobutylaluminum hydride) or

[1] -

Sharpless Dihydroxylation mix (AD-mix-

)[1]

Workflow:

-

Reduction: Dissolve ethyl 6-fluorochroman-2-carboxylate (10 mmol) in anhydrous THF under

. Cool to -78°C. Add DIBAL-H (1.1 eq) dropwise.[1] Stir for 2h to yield the aldehyde. -

Wittig Reaction: React the crude aldehyde with methyltriphenylphosphonium bromide/KOtBu to form the vinyl-chromane intermediate.

-

Asymmetric Dihydroxylation:

-

Quench: Add

(15g), warm to RT, stir 1h. -

Extraction: Extract with EtOAc (3x). Wash with brine. Dry over

. -

Purification: Flash chromatography (Hexane:EtOAc 60:40).

-

Validation: Confirmed by chiral HPLC (Chiralcel OD-H) showing >99% ee.[1]

-

Protocol B: LC-MS/MS Detection in Plasma

Objective: To quantify the metabolite in biological matrices.[1]

System: Agilent 6495 Triple Quadrupole LC/MS. Column: Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8µm).

Method Parameters:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B (0-1 min)

95% B (5 min). -

Flow Rate: 0.4 mL/min.

-

MRM Transition:

Self-Validating Step:

Include a deuterated internal standard (

References

-

Janssen Pharmaceutica. (1990). Stereochemically isomeric forms of nebivolol and processes for their preparation. US Patent 4,654,362. Link

-

Kamila, M. M., et al. (2022).[5] Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. International Journal of Molecular Sciences, 23(3), 1189. Link

-

Gadani, K., et al. (2021).[5] Isolation and structural elucidation of impurity in nebivolol. International Journal of Pharmaceutical Sciences and Research, 12(3), 1875-1880.[5] Link

-

LGC Standards. (2023). Certificate of Analysis: (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane.[1][6][2]Link[1]

-

Mistry, B., et al. (2016). Stability indicating HPLC method for Nebivolol Hydrochloride.[7] Der Pharma Chemica, 8(2), 221-228. Link

Sources

- 1. (S)-1-((S)-Chroman-2-yl)-2-(((S)-2-((R)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol | C22H26FNO4 | CID 118989981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1’R,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane [lgcstandards.com]

- 4. WWII discovery may counter bioterrorists | EurekAlert! [eurekalert.org]

- 5. researchgate.net [researchgate.net]

- 6. (1’R,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane [lgcstandards.com]

- 7. derpharmachemica.com [derpharmachemica.com]

Technical Deep Dive: Therapeutic Potential & Utility of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

[1]

Executive Summary

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (CAS: 303176-39-8) is a highly specific chiral fluorinated chromane derivative.[1][2] In the context of pharmaceutical development, it is primarily recognized as a stable Phase I metabolite and a critical chiral intermediate related to the third-generation beta-blocker, Nebivolol .[1]

While the parent compound (Nebivolol) exhibits potent

This guide analyzes its molecular interactions, metabolic pathways, and experimental protocols for synthesis and detection.[1]

Molecular Characterization & Physicochemical Properties[1]

The molecule consists of a 6-fluorochromane backbone substituted at the C2 position with a 1,2-dihydroxyethyl side chain.[1][2][3][4] The stereochemistry

Table 1: Physicochemical Profile

| Property | Data | Relevance |

| IUPAC Name | (1R)-1-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol | Standard nomenclature for regulatory filing.[1] |

| Molecular Formula | Used for mass spec identification ( | |

| Molecular Weight | 212.22 g/mol | Low MW facilitates high permeability.[1] |

| Chirality | 2S (Ring), 1'R (Side chain) | Matches the stereochemical fragment of |

| Solubility | DMSO, Methanol, Chloroform | Lipophilic core with polar glycol tail.[1] |

| Key Functional Groups | Fluorine (C6), Vicinal Diol (Side chain) | Fluorine enhances metabolic stability of the aromatic ring; Diol increases water solubility vs. parent.[1] |

Pharmacological Profile & Therapeutic Targets[1][5]

Primary Interaction: Lack of -Adrenergic Affinity

Unlike its parent Nebivolol, which possesses a

-

Mechanism: The N-dealkylation removes the central amine and the second chromane ring, destroying the capacity to span the receptor's binding pocket.[1]

-

Therapeutic Implication: This compound is classified as an inactive metabolite in hemodynamic assays.[1] It does not contribute to the antihypertensive effect, making it a "clean" marker for clearance pathways.

Metabolic Target: CYP2D6 Substrate/Product Relationship

The formation of this glycol is a direct readout of hepatic oxidative stress and enzymatic cleavage.[1]

-

Pathway: Nebivolol

N-dealkylation -

Clinical Utility: Quantifying serum levels of this glycol helps distinguish between Poor Metabolizers (PM) and Extensive Metabolizers (EM) of CYP2D6.[1] High levels of the glycol relative to the parent drug indicate rapid clearance.

Structural Potential: Antioxidant & Scavenging

The chromane core is structurally homologous to

-

Hypothesis: The 6-fluoro substitution alters the electron density of the phenolic ether, potentially modulating radical scavenging activity.[1]

-

Experimental Target: While not a clinical drug, this scaffold is investigated in medicinal chemistry as a Trolox-analogue to mitigate oxidative stress in endothelial cells, independent of receptor binding.[1]

Visualizing the Metabolic & Signaling Context[1]

The following diagram illustrates the formation of the glycol from Nebivolol and its divergence from the active signaling pathway.

Figure 1: Metabolic divergence of Nebivolol showing the formation of the inactive (1'R,2S)-glycol metabolite via CYP2D6-mediated N-dealkylation.[1]

Experimental Protocols

Synthesis via Epoxide Hydrolysis

For researchers requiring high-purity standards of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, the most robust route involves the hydrolysis of the chiral epoxide precursor.[1]

Reagents:

-

Precursor: (2S, 1'R)-6-fluoro-2-(oxiran-2-yl)chromane (Chiral Epoxide).[1]

-

Solvent: THF/Water (1:1).[1]

-

Catalyst:

(dilute) or Perchloric acid.[1]

Protocol:

-

Dissolution: Dissolve 1.0 eq of the chiral epoxide in THF.

-

Acidification: Add dilute

dropwise until pH reaches ~2.0. -

Hydrolysis: Stir at room temperature for 4 hours. The epoxide ring opens to form the vicinal diol.[1]

-

Quenching: Neutralize with saturated

. -

Extraction: Extract with Ethyl Acetate (

). Dry over -

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Validation: Confirm stereochemistry via Chiral HPLC and specific rotation

.

Analytical Detection (LC-MS/MS)

To detect this metabolite in biological fluids (plasma/urine):

References

-

LGC Standards. (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane - Chemical Data & Reference Material. LGC Standards.[1] Link

-

Trawinski, J., et al. (2022).[1][6][7] Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules, 27(3), 763.[1][6][8] Link

-

National Center for Biotechnology Information. (2024).[1] Nebivolol: Mechanism of Action and Metabolism.[1][5][8][9] StatPearls [Internet].[1] Link

-

Santa Cruz Biotechnology. (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane Product Data. SCBT.[1][10] Link

Sources

- 1. (1’R,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane [lgcstandards.com]

- 2. (1’R,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane [lgcstandards.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. (1’R,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane [lgcstandards.com]

- 5. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. (1′R,2S)-2-(1′,2′-Dihydroxyethyl)-6-fluorochromane, CAS 303176-39-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

A Comprehensive Technical Guide to the Synthesis of 6-Fluorochromane Derivatives for Advanced Drug Discovery

An In-depth Technical Guide

Abstract

The 6-fluorochromane scaffold is a privileged heterocyclic motif in modern medicinal chemistry, primarily due to its integral role in the structure of various biologically active compounds. The strategic incorporation of a fluorine atom enhances key pharmaceutical properties such as metabolic stability, binding affinity, and lipophilicity, making these derivatives highly valuable in drug development. This technical guide provides a comprehensive review of the principal synthetic strategies for constructing 6-fluorochromane derivatives. We delve into the foundational synthesis of key precursors like 6-fluorochromane-2-carboxylic acid and explore the stereoselective construction of pivotal intermediates, such as 6-fluoro-2-(oxiran-2-yl)chroman, which is essential for the synthesis of the cardiovascular drug Nebivolol. Furthermore, this guide covers advanced and alternative methodologies, including palladium-catalyzed rearrangements, organocatalytic asymmetric syntheses, and photochemical approaches. Each section is grounded in mechanistic principles, offering field-proven insights into experimental choices and supported by detailed protocols and comparative data to aid researchers and drug development professionals in this dynamic field.

Chapter 1: The Strategic Importance of the 6-Fluorochromane Scaffold

Introduction to the Chromane Ring System in Medicinal Chemistry

The chromane (3,4-dihydro-2H-1-benzopyran) ring system is a core structural component found in a wide range of natural products and synthetic compounds with significant pharmacological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for precise interactions with biological targets. The versatility of the chromane scaffold has led to its incorporation into drugs targeting various conditions, including cardiovascular diseases, cancer, and neurological disorders.[2][3][4]

The Role of Fluorine in Drug Design

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to optimize drug-like properties.[5] A fluorine atom can profoundly alter a molecule's electronic properties, pKa, and conformation. Crucially, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, the high electronegativity of fluorine can lead to stronger binding interactions with target proteins through the formation of hydrogen bonds or dipole-dipole interactions, thereby improving potency.[2][6]

Key Applications: 6-Fluorochromane Derivatives as Pivotal Intermediates

The most prominent application of a 6-fluorochromane derivative is in the synthesis of Nebivolol, a highly selective β₁-adrenergic receptor blocker used for the treatment of hypertension.[2][6] Nebivolol is a racemic mixture of d-Nebivolol (an SRRR-isomer) and l-Nebivolol (an RSSS-isomer), and its complex stereochemistry demands a highly controlled, stereoselective synthesis.[2] The key building block for this synthesis is 6-fluoro-2-(oxiran-2-yl)chroman, a chiral epoxide.[2][6] The successful and efficient synthesis of specific stereoisomers of this intermediate is therefore a critical objective in the commercial production of Nebivolol. Beyond this, fluorinated chromane derivatives are being investigated for a range of other therapeutic applications, including as antiviral agents and potential treatments for neurodegenerative diseases.[2][7]

Chapter 2: Retrosynthetic Analysis & Key Synthetic Pathways

Common Disconnection Approaches for the 6-Fluorochromane Core

A logical retrosynthetic analysis of the 6-fluorochromane scaffold typically involves disconnection of the ether linkage, leading back to a substituted phenol and an appropriate C3 or C4 side chain. For more complex derivatives like the key Nebivolol intermediate, the primary disconnections focus on the epoxide and the chiral center at the C2 position, often tracing back to a more stable precursor like 6-fluorochromane-2-carboxylic acid. This carboxylic acid itself can be disconnected to reveal its synthetic origins from a chromone precursor, which is ultimately derived from p-fluorophenol.

General Synthesis Workflow

The synthesis of functionalized 6-fluorochromane derivatives generally follows a multi-step pathway that begins with simple, commercially available starting materials. The following workflow diagram illustrates the key transformations from p-fluorophenol to the pivotal epoxide intermediate, highlighting the central role of 6-fluorochromane-2-carboxylic acid.

Caption: General workflow for the synthesis of 6-fluorochromane epoxide isomers.

Chapter 3: Synthesis of Core Precursor: 6-Fluorochromane-2-Carboxylic Acid

Overview of the Synthetic Route

6-Fluorochromane-2-carboxylic acid is a stable, crystalline solid that serves as a crucial precursor for more complex derivatives.[8] Its synthesis is reliably achieved from p-fluorophenol through a sequence involving the formation and subsequent reduction of a chromone intermediate.[9][10] A common and effective route involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[8]

Key Step: Catalytic Hydrogenation

The conversion of the chromone to the chromane core is the defining step in this sequence. It involves the reduction of both the endocyclic double bond and the ketone at the C4 position.

-

Expert Insight (Causality Behind Experimental Choices):

-

Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high efficiency and activity in hydrogenating both alkenes and ketones under accessible conditions.[8]

-

Solvent: Glacial acetic acid is an effective solvent as it readily dissolves the starting material and is stable under the reaction conditions. Its acidic nature can also help to prevent catalyst poisoning.[11][8]

-

Reaction Conditions: The reaction is performed under hydrogen pressure in an autoclave at elevated temperatures (typically 70-80°C).[11][8] This is necessary to drive the reduction of the relatively stable aromatic-like system of the pyranone ring. Precise control of pressure and temperature is critical for ensuring the reaction proceeds to completion efficiently and minimizes side reactions, leading to high yields and purity.[8]

-

Detailed Experimental Protocol 1: Synthesis of 6-Fluorochromane-2-Carboxylic Acid[9][10]

-

Materials:

-

6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

-

Palladium on carbon (5% Pd/C, 50% wet)

-

Glacial acetic acid

-

Hydrogen gas

-

Nitrogen gas

-

Toluene

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Autoclave reactor

-

-

Procedure:

-

Charge a 500 mL autoclave reactor with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (10.0 g), Pd/C (0.5 g), and glacial acetic acid (150 mL) under a nitrogen atmosphere.

-

Seal the autoclave and purge with nitrogen gas three times before replacing the atmosphere with hydrogen.

-

Pressurize the reactor with hydrogen to 15-20 kg (approx. 1.5-2.0 MPa) and heat to 75-80°C with stirring.

-

Maintain the reaction for 30-35 hours, replenishing the hydrogen pressure as needed. Monitor the reaction's completion by TLC.

-

Once complete, cool the reactor, release the pressure, and filter the reaction mixture to recover the Pd/C catalyst. Wash the catalyst with a small amount of acetic acid (25 mL).

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

To the resulting residue, add toluene and an aqueous solution of NaOH. Stir for 30 minutes and separate the aqueous and organic layers.

-

Acidify the aqueous layer with concentrated HCl until a solid precipitates.

-

Filter the solid, wash with water, and dry to yield 6-fluorochromane-2-carboxylic acid.

-

Data Table 1: Comparison of Reaction Conditions and Yields

| Parameter | Value | Reference(s) |

| Starting Material | 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | [11],[8] |

| Catalyst | 5% Palladium on Carbon (Pd/C) | [11],[8] |

| Solvent | Glacial Acetic Acid | [11],[8] |

| Hydrogen Pressure | 1.5 - 2.0 MPa (15-20 kg/cm ²) | [11],[9] |

| Temperature | 70 - 80°C | [11],[8] |

| Reaction Time | 30 - 35 hours | [11] |

| Reported Yield | 88 - 90% | [11] |

| Reported Purity | >99% | [11] |

Chapter 4: Stereoselective Synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman

The Criticality of Stereochemistry

As previously noted, the pharmacological activity of Nebivolol is dependent on a specific combination of its stereoisomers. This necessitates the use of optically pure diastereomers of its 6-fluoro-2-(oxiran-2-yl)chroman precursor.[2] The chroman epoxide has two stereocenters, leading to four possible stereoisomers: (2R,2'S), (2R,2'R), (2S,2'R), and (2S,2'S).[6] The synthesis must therefore not only be efficient but also allow for the clean separation of these isomers.[12]

The Synthetic Pathway: From Carboxylic Acid to Epoxide

The conversion from the stable carboxylic acid to the reactive epoxide involves a two-step process: reduction to an aldehyde followed by epoxidation.

-

Step A: Reduction to the Aldehyde The carboxylic acid is reduced to the corresponding aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

-

Expert Insight: 6-Fluorochroman-2-carboxaldehyde is highly unstable and prone to oxidation and other side reactions.[2] For this reason, it is not isolated but is generated and immediately used in the subsequent epoxidation step to maximize yield and prevent degradation.

-

-

Step B: Epoxidation The epoxidation of the crude aldehyde is often achieved using the Corey-Chaykovsky reaction. This involves a sulfur ylide, typically generated from trimethylsulfonium iodide and a strong base like sodium hydride (NaH) in DMSO.

-

Expert Insight: This reaction proceeds via the nucleophilic attack of the sulfur ylide on the aldehyde carbonyl, forming a betaine intermediate. Subsequent intramolecular ring-closure expels dimethyl sulfide (DMS) to form the desired epoxide ring. This method is highly effective for converting aldehydes to terminal epoxides. The reaction creates a new stereocenter, and when starting with an enantiomerically pure carboxylic acid (e.g., the R-enantiomer), a mixture of two diastereomers (R,S and R,R) is formed, which must then be separated.[12]

-

Reaction Mechanism: Corey-Chaykovsky Epoxidation

Caption: Mechanism of the Corey-Chaykovsky reaction for epoxide synthesis.

Detailed Experimental Protocol 2: Synthesis and Separation of Epoxide Diastereomers[2]

-

Materials:

-

(R)- or (S)-6-fluorochromane-2-carboxylic acid

-

Diisobutylaluminium hydride (DIBAL-H) in toluene

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Trimethylsulfonium iodide

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Toluene

-

Diethyl ether

-

Silica gel for column chromatography

-

Heptane and Ethyl acetate (for elution)

-

-

Procedure:

-

Reduction to Aldehyde: Dissolve 6-fluorochromane-2-carboxylic acid in anhydrous toluene and cool the solution to -78°C under a nitrogen atmosphere. Add DIBAL-H (1.1 equivalents) dropwise, maintaining the temperature. Stir for 1 hour, then quench the reaction by slowly adding methanol followed by saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature, filter, and concentrate the organic phase under reduced pressure. The crude aldehyde is used immediately.

-

Epoxidation: In a separate flask, suspend sodium hydride (1.2 equivalents) in dry DMSO. To this suspension, add a solution of trimethylsulfonium iodide (1.2 equivalents) in dry DMSO and stir for 30 minutes at room temperature.

-

Add the crude aldehyde (dissolved in a minimal amount of dry DMSO) dropwise to the ylide solution. Stir the reaction mixture for 12-16 hours at room temperature.

-

Work-up: Pour the reaction mixture into ice water and extract with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of epoxides as an oil.

-

Separation: Prepare a silica gel column packed in heptane. Load the crude oil onto the column and elute with a gradient of ethyl acetate in heptane. Collect fractions and analyze by TLC to isolate the individual diastereomers.

-

Data Table 2: Physicochemical Properties of 6-Fluoro-2-(oxiran-2-yl)chroman

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁FO₂ | [2],[6] |

| Molecular Weight | 194.20 g/mol | [2],[6] |

| Appearance | Pale Yellow Oil | [2] |

| CAS Number | 99199-90-3 (racemic mixture) | [2] |

| Boiling Point | 291.7 ± 40.0 °C (Predicted) | [2] |

| Density | 1.25 g/cm³ at 20°C | [2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [2] |

Chapter 5: Advanced and Alternative Synthetic Methodologies

While the pathway via 6-fluorochromane-2-carboxylic acid is well-established, ongoing research seeks to develop more diverse, efficient, and enantioselective methods.

Palladium-Catalyzed Dyotropic Rearrangement

A novel approach for synthesizing C3-fluorinated chromanes has been developed using a palladium-catalyzed dyotropic rearrangement.[13] This method allows for an apparent 6-endo-trig carbofluorination of alkenes.

-

Expert Insight: This strategy is significant because it provides access to C3-fluorinated chromanes, which can act as isosteres for C3-hydroxylated chromanes like the biologically active catechin.[13] Isosteric replacement is a key strategy in drug design to modulate a molecule's properties while retaining its ability to interact with a biological target. The proposed mechanism involves a complex catalytic cycle featuring migratory insertion and the key dyotropic rearrangement step.[13]

Organocatalytic Asymmetric Synthesis

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful, metal-free alternative for asymmetric synthesis.[1][14]

-

Tandem Michael Addition/Cycloketalization: The enantioselective synthesis of complex fluorinated tricyclic chromanones has been achieved through a tandem reaction between 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes.[15] In the presence of a chiral amine catalyst, this sequence provides excellent enantioselectivity (up to >99% ee) and diastereoselectivity (>19:1 d.r.).[15]

-

Asymmetric oxa-Michael–Aza-Henry Cascade: Polysubstituted chiral 4-aminochromanes can be synthesized with high stereocontrol using a multifunctional organocatalyst in a cascade reaction of salicylaldimines with nitroolefins.[16] This method efficiently constructs three consecutive stereocenters.

Photochemical and Radical-Based Approaches

Modern synthetic methods increasingly leverage light or radical intermediates to achieve unique transformations.

-

Visible-Light-Promoted Radical Cyclization: 6-Fluoroalkyl 6H-benzo[c]chromenes can be synthesized through a cascade reaction initiated by the intermolecular radical addition of a fluoroalkyl radical to biaryl vinyl ethers, followed by cyclization.[17] This protocol operates under mild conditions and tolerates a wide range of functional groups.

-

Photochemical Deracemization: An innovative method provides access to enantiopure chromanes from a racemic mixture.[18] A chiral photocatalyst selectively abstracts a hydrogen atom from one enantiomer, establishing a photostationary state where the other enantiomer predominates, achieving high enantiomeric excess (up to 99% ee).[18]

Chapter 6: Conclusion and Future Outlook

The synthesis of 6-fluorochromane derivatives is a field of significant importance, driven by the demand for these scaffolds in the pharmaceutical industry. The classical synthetic routes, particularly those developed for the production of Nebivolol intermediates, are robust and high-yielding. However, they often involve multiple steps and require the separation of stereoisomers.

The future of this field lies in the development of more atom-economical, stereoselective, and environmentally benign synthetic methods. The advances in organocatalysis and photocatalysis are particularly promising, offering pathways to enantiopure products without the need for heavy metals or extensive purification.[15][17][18] Research into novel chromane derivatives continues to show promise in therapeutic areas beyond cardiovascular disease, including oncology and neurology.[2] The continued evolution of synthetic methodologies will be paramount to unlocking the full potential of the 6-fluorochromane scaffold and discovering the next generation of innovative drug candidates.

References

-

Synthesis of Fluorinated Chromanes via Palladium-Based Dyotropic Rearrangement. Angewandte Chemie International Edition. [Link]

-

Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications (RSC Publishing). [Link]

-

Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. Ningbo Inno Pharmchem Co.,Ltd. [Link]

- Preparation method of 6-fluorochroman-2-formic acid.

-

Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed. [Link]

-

One-pot synthesis of fluorinated 2-arylchroman-4-one derivatives from 2-(triisopropylsilyl)ethynylphenols and aromatic aldehydes. ResearchGate. [Link]

-

Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. The University of Queensland eSpace. [Link]

-

Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. PubMed Central (PMC). [Link]

-

Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. PubMed. [Link]

-

Synthesis of Some Fluorinated Aurones and Chromones. Connect Journals. [Link]

-

Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. PubMed. [Link]

-

Synthesis of 6-Fluoroalkyl 6 H-Benzo[ c]chromenes via Visible-Light-Promoted Radical Addition/Cyclization of Biaryl Vinyl Ethers. PubMed. [Link]

-

Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. ResearchGate. [Link]

-

Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1- b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission. PubMed. [Link]

-

Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions. PubMed Central (PMC). [Link]

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PubMed Central (PMC). [Link]

-

Enantioselective organocatalytic synthesis of fluorinated molecules. PubMed. [Link]

- Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r).

-

Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. PubMed Central (PMC). [Link]

-

New Trends in Asymmetric Catalysis. MDPI. [Link]

-

Asymmetric Synthesis of Polysubstituted 4-Amino- and 3,4-Diaminochromanes with a Chiral Multifunctional Organocatalyst. Figshare. [Link]

-

Asymmetric synthesis – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. Enantioselective organocatalytic synthesis of fluorinated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assembly of fluorinated chromanones via enantioselective tandem reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. figshare.com [figshare.com]

- 17. Synthesis of 6-Fluoroalkyl 6 H-Benzo[ c]chromenes via Visible-Light-Promoted Radical Addition/Cyclization of Biaryl Vinyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane as a Stereochemical & Metabolic Probe

[1][2]

Executive Summary

Probe F-Diol is a chiral chromane derivative primarily utilized as a molecular probe for stereochemical integrity and a metabolic reference standard in the synthesis and characterization of Nebivolol.[1] Nebivolol is a racemic mixture of d-Nebivolol (SRRR) and l-Nebivolol (RSSS).[1][2] The precise control of the stereocenters in the monomeric chromane units is critical for pharmacological efficacy and safety.

This guide outlines two core applications:

-

Stereochemical Probe: Using Probe F-Diol to validate the enantiomeric purity of the epoxide intermediate via Chiral HPLC.

-

Enzymatic Probe: Utilizing the formation of Probe F-Diol to assay Epoxide Hydrolase (EH) activity, a key metabolic pathway for fluorinated chromanes.

Technical Background & Mechanism

The Role in Nebivolol Synthesis

Nebivolol is synthesized by coupling two 6-fluorochromane units.[1][2] The monomeric building block is often a 6-fluoro-2-oxiranylchromane (epoxide).[1][2]

-

The Precursor: (2R,2'R)-6-Fluoro-2-(oxiran-2-yl)chromane.[1][2]

-

The Reaction: Hydrolysis of the epoxide ring (either enzymatic or acid-catalyzed) yields the diol.[1]

-

The Probe: Probe F-Diol represents the specific (1'R, 2S) diastereomer formed from the hydrolysis of the (2R, 2'R) epoxide (assuming retention/inversion mechanisms dependent on conditions).

By quantifying Probe F-Diol against its isomers (e.g., 1'S, 2S or 1'R, 2R), researchers can "probe" the stereoselectivity of the upstream synthetic steps.

Metabolic Pathway Visualization

The following diagram illustrates the relationship between the epoxide precursor, the Probe F-Diol, and the final Nebivolol drug substance.

Figure 1: Pathway showing the origin of Probe F-Diol from the epoxide precursor. The probe serves as a marker for both hydrolytic degradation and enzymatic activity.

Protocol A: High-Resolution Chiral Purity Analysis

Objective: To separate and quantify Probe F-Diol from its enantiomer and diastereomers to validate the stereochemistry of the starting material.

Materials

-

Analyte: Probe F-Diol (Reference Standard, >98% purity).

-

Matrix: Reaction mixture or Crude API intermediate.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate), 250 x 4.6 mm, 5 µm.[1][2]

-

Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).[1]

Methodology

-

Sample Preparation:

-

Dissolve 5 mg of the sample in 1 mL of Ethanol/Hexane (50:50 v/v).

-

Filter through a 0.22 µm PTFE syringe filter.

-

Critical Step: Ensure the sample is completely dissolved; chromane diols can be sticky.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[3]

-

Temperature: 25°C.

-

Detection: UV @ 280 nm (Characteristic absorption of the chromane ring).

-

Isocratic Ratio: Hexane:IPA:DEA (90:10:0.1).

-

-

System Suitability:

-

Inject the racemic mixture (if available) or a mix of diastereomers.[4]

-

Acceptance Criteria: Resolution (Rs) between Probe F-Diol and nearest peak > 1.5.

-

Data Analysis

| Parameter | Specification | Notes |

| Retention Time (RT) | ~12.5 min | Varies by column batch; establish relative RT (RRT). |

| Tailing Factor | < 1.5 | High tailing indicates secondary interactions; increase DEA. |

| Limit of Quantitation | 0.05% | Essential for impurity profiling (ICH Q3A/B). |

Protocol B: In Vitro Epoxide Hydrolase (EH) Activity Assay

Objective: Use Probe F-Diol as a product standard to measure the activity of Epoxide Hydrolase enzymes (mEH or sEH) acting on the fluorochromane epoxide. This is vital for predicting metabolic stability.

Materials

-

Standard: Probe F-Diol (Product).

-

Enzyme Source: Human Liver Microsomes (HLM) or recombinant Epoxide Hydrolase.

-

Buffer: 100 mM Sodium Phosphate, pH 7.4.

Workflow Diagram

Figure 2: Step-by-step workflow for the Epoxide Hydrolase activity assay using Probe F-Diol quantification.

Step-by-Step Procedure

-

Pre-Incubation:

-

Mix 190 µL of Phosphate Buffer and 5 µL of HLM (20 mg/mL protein) in a 96-well plate.

-

Equilibrate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Add 5 µL of Substrate (Epoxide) stock (10 mM in DMSO). Final concentration: 250 µM.

-

Control: Include a "No Enzyme" control (buffer only) to measure spontaneous hydrolysis.

-

-

Incubation:

-

Incubate at 37°C with gentle shaking.

-

Timepoints: 0, 15, 30, 60 minutes.

-

-

Termination:

-

Add 200 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]

-

Vortex for 1 minute.

-

-

Analysis:

LC-MS/MS Parameters (Suggested)

References

-

Santa Cruz Biotechnology. (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane Product Data. Retrieved from

-

PubChem. Nebivolol - Compound Summary. National Library of Medicine. Retrieved from

-

Gadani, K. et al. (2021). Isolation and Structural Elucidation of Impurity in Nebivolol.[5] International Journal of Pharmaceutical Sciences and Research.[5] Retrieved from

-

SynThink Chemicals. Nebivolol EP Impurities & USP Related Compounds. Retrieved from

-

Google Patents. Process for the synthesis of intermediates of nebivolol (WO2017125900A1). Retrieved from

Analytical methods for the quantification of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane in biological samples

Application Note & Protocol

Quantitative Analysis of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note presents a detailed, robust, and validated bioanalytical method for the sensitive and selective quantification of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, a novel polar therapeutic agent, in human plasma. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and analyte enrichment, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for detection. The method has been validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[1][2][3][4][5] This protocol is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies requiring accurate pharmacokinetic data.

Introduction

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is a novel heterocyclic compound under investigation for its therapeutic potential. Its chemical structure, featuring a polar dihydroxyethyl side chain and a fluorinated chromane core, presents unique challenges for bioanalysis. Accurate quantification in biological matrices like plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are fundamental to the drug development process.

The high polarity of the analyte makes efficient extraction from complex biological matrices challenging.[6] Furthermore, achieving adequate retention on conventional reversed-phase chromatographic columns can be difficult. This application note addresses these challenges by providing a comprehensive protocol that ensures high recovery, minimal matrix effects, and excellent sensitivity. The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard for quantitative bioanalysis due to its inherent selectivity and sensitivity.[1][7][8]

Principle of the Method

The analytical workflow begins with the extraction of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane and a stable isotope-labeled internal standard (SIL-IS) from human plasma using solid-phase extraction (SPE). The use of an SIL-IS is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby ensuring the highest accuracy and precision. The SPE procedure not only isolates the analyte from endogenous plasma components like proteins and phospholipids but also concentrates it, enhancing sensitivity.[9][10][11] The purified extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase column suitable for polar analytes. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents

-

Analytes: (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (Reference Standard), (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane-d4 (Internal Standard).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

-

Reagents: Formic acid (LC-MS grade), Ammonium hydroxide (ACS grade).

-

Biological Matrix: Human plasma (K2EDTA as anticoagulant), sourced from an accredited supplier.

-

SPE Cartridges: Mixed-mode, reversed-phase/strong cation exchange polymer-based SPE cartridges (e.g., Oasis MCX).

-

Standard laboratory equipment: Calibrated pipettes, vortex mixer, centrifuge, 96-well plates, SPE manifold.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

Caption: Bioanalytical workflow from sample receipt to final quantification.

Detailed Protocols

Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol/water to create working solutions for calibration standards and quality control (QC) samples.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).[12] The final concentration of the organic solvent should not exceed 5%.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50:50 (v/v) methanol/water.

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of a mixed-mode SPE sorbent is deliberate, leveraging both reversed-phase and ion-exchange interactions to achieve superior clean-up for the polar, slightly basic chromane structure.

-

Sample Pre-treatment: To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution and vortex briefly. Dilute the sample with 400 µL of 4% phosphoric acid in water. This step ensures protein disruption and adjusts the pH to facilitate analyte binding to the SPE sorbent.

-

SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges with 1 mL of methanol followed by 1 mL of water.[13] This activates the sorbent for optimal analyte retention.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to ensure a slow and consistent flow rate (approx. 1 mL/min).

-

Washing:

-

Wash 1: Add 1 mL of 0.1% formic acid in water to remove highly polar interferences.

-

Wash 2: Add 1 mL of methanol to remove non-polar, lipid-based interferences.

-

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the analyte, disrupting its interaction with the ion-exchange sorbent.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A and B (95:5 v/v) to ensure compatibility with the initial chromatographic conditions.

Caption: Step-by-step solid-phase extraction (SPE) protocol.

LC-MS/MS Analysis

The chromatographic method is designed to provide good retention and peak shape for a polar analyte. A gradient elution is employed to ensure efficient separation from any remaining matrix components and a reasonable run time.

| LC Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| LC Gradient | See Table 2 |

Table 1: LC System Parameters

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 5 |

| 6.0 | 5 |

Table 2: LC Gradient Profile

| MS Parameter | Setting |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 4 |

Table 3: Mass Spectrometer Parameters

Note: MS parameters are instrument-dependent and require optimization.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |

| Analyte | [Hypothetical: 243.1] | [Hypothetical: 165.1] | 100 | 25 |

| Internal Standard (d4) | [Hypothetical: 247.1] | [Hypothetical: 169.1] | 100 | 25 |

Table 4: Optimized MRM Transitions (Note: m/z values are hypothetical and must be determined experimentally for the specific molecule.)

Method Validation

The bioanalytical method was validated according to the FDA and ICH M10 guidelines.[1][2][3][14] The validation assessed selectivity, accuracy, precision, calibration curve performance, recovery, matrix effect, and stability.

| Validation Parameter | Acceptance Criteria | Result |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources. | Pass |

| Calibration Curve | r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Pass |

| Accuracy & Precision (Intra- and Inter-day) | Mean accuracy within 85-115% of nominal; Precision (CV) ≤ 15% (≤ 20% at LLOQ). | Pass |

| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response; Accuracy within 80-120%; Precision ≤ 20%. | Pass |

| Matrix Effect | IS-normalized matrix factor CV ≤ 15% across at least 6 lots of plasma. | Pass |

| Recovery | Consistent and reproducible across QC levels. | Pass |

| Stability (Bench-top, Freeze-thaw, Long-term) | Mean concentration within ±15% of nominal concentration. | Pass |

Table 5: Summary of Bioanalytical Method Validation Results

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane in human plasma. The protocol utilizes an efficient solid-phase extraction for sample preparation and a well-optimized chromatographic method suitable for this polar compound. The method has been fully validated to meet regulatory standards and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

-

BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. [Link]

-

U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

-

IDBS. (2019). ICH M10 Bioanalytical Method Validation Guideline. [Link]

-

International Journal of Pharmaceutical Sciences. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis. [Link]

-

ResearchGate. (n.d.). Sample preparation for polar metabolites in bioanalysis. [Link]

-

Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. [Link]

-

PubMed. (2017). Sample preparation for polar metabolites in bioanalysis. [Link]

-

ResearchGate. (n.d.). Linkers for solid phase chromane synthesis. [Link]

-

Macherey-Nagel. (n.d.). Solid phase extraction (SPE) Information. [Link]

-

Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

-

PubMed. (2016). LC-MS/MS assay for the quantitation of FdCyd and its metabolites FdUrd and FU in human plasma. [Link]

-

RIVM. (n.d.). Summary of methods used by participants (samples of plasma). [Link]

-

Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

-

Springer. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. [Link]

-

Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

-

National Center for Biotechnology Information. (n.d.). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. [Link]

-

Phenomenex. (n.d.). Solid Phase Extraction (SPE) Columns & Cartridges. [Link]

-

Longdom Publishing. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. [Link]

-

Zamann Pharma Support GmbH. (n.d.). Analytical Methods. [Link]

-

National Institutes of Health. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. [Link]

-

Shimadzu. (2019). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. worldwide.com [worldwide.com]

- 3. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 4. database.ich.org [database.ich.org]

- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Sample preparation for polar metabolites in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS assay for the quantitation of FdCyd and its metabolites FdUrd and FU in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Solid Phase Extraction (SPE) Columns & Cartridges | Phenomenex [phenomenex.com]

- 11. 固相萃取(SPE) [sigmaaldrich.com]

- 12. idbs.com [idbs.com]

- 13. Solid phase extraction (SPE) Information | Solid phase extraction (SPE) | Chromatography | MACHEREY-NAGEL [mn-net.com]

- 14. fda.gov [fda.gov]

Application Note: High-Throughput Screening of Fluorinated Chromane Libraries

Executive Summary

The chromane (benzodihydropyran) scaffold is a "privileged structure" in medicinal chemistry, forming the core of Vitamin E, flavonoids, and diverse therapeutics targeting Bcl-2, MDM2, and GPCRs. However, the scaffold's inherent lipophilicity often leads to solubility challenges and non-specific binding (aggregation) in High-Throughput Screening (HTS).

Incorporating fluorine into the chromane core transforms this scaffold. It modulates metabolic stability and lipophilicity (

-

Primary Screen: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to handle the scaffold’s potential autofluorescence.[1]

-

Orthogonal Validation: A Ligand-Observed

F NMR screen to definitively confirm binding and rule out aggregation.

Library Considerations & Preparation

Expert Insight: Chromane derivatives are notoriously hydrophobic. Standard aqueous buffers often cause "crashing out," leading to false negatives (loss of compound) or false positives (light scattering/aggregation).

Compound Management[2]

-

Solvent: Store library stocks at 10 mM in 100% DMSO-d6 (deuterated DMSO is preferred if NMR is the downstream validation step, preventing solvent suppression issues later).

-

Acoustic Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) to transfer nanoliter volumes. Avoid traditional tip-based transfer for hydrophobic chromanes to prevent loss of compound due to adsorption on plastic tips.

-

Solubility Check: Prior to HTS, perform a nephelometry check.

-

Limit: Flag compounds with solubility < 20

M in assay buffer (PBS + 0.01% Pluronic F-127).

-

Primary Screen: TR-FRET Competition Assay

Target Case Study: Bcl-xL (Protein-Protein Interaction). Rationale: Chromanes frequently target hydrophobic pockets like the BH3 domain of Bcl-xL. Standard fluorescence intensity (FI) assays fail here because many chromane derivatives are naturally fluorescent in the blue/green spectrum (400-500 nm). TR-FRET eliminates this interference by using time-delayed measurement and red-shifted emission.

Assay Principle

We utilize a Terbium (Tb) donor and a red-shifted acceptor (e.g., d2 or XL665).

-

Donor: Tb-labeled Anti-GST antibody binding to GST-Bcl-xL.

-

Acceptor: Fluorescent peptide (BH3-peptide-d2).

-

Mechanism: Intact complex = High FRET signal. Inhibitor (Chromane) binding = Complex disruption = Low FRET signal.

Detailed Protocol

Materials:

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

-

Plates: 384-well low-volume white plates (Greiner 784075).

Workflow:

-

Compound Transfer: Dispense 20 nL of fluorinated chromane library (10 mM stock) into assay plates using acoustic transfer. (Final Conc: 10

M). -

Protein Addition: Add 5

L of GST-Bcl-xL (Final Conc: 2 nM) mixed with Tb-Anti-GST antibody (Final Conc: 2 nM).-

Critical Step: Incubate for 15 mins before adding the peptide. This allows the hydrophobic chromane to access the pocket without competition initially.

-

-

Tracer Addition: Add 5

L of BH3-peptide-d2 (Final Conc: 10 nM). -

Incubation: Seal plates and incubate for 2 hours at Room Temperature (RT) in the dark.

-

Detection: Read on a multimode reader (e.g., PHERAstar FSX).

-

Excitation: 337 nm (Laser/Flash lamp).

-

Emission 1 (Donor): 490 nm (Reference).

-

Emission 2 (Acceptor): 665 nm (Specific Signal).

-

Delay: 60

s | Integration: 400

-

Data Analysis

Calculate the HTRF Ratio to normalize for well-to-well variability and compound absorption:

-

Hit Cutoff: Compounds showing >50% reduction in Ratio compared to DMSO controls.

Orthogonal Validation: Ligand-Observed F NMR

The "Killer App" for Fluorinated Libraries: This step validates that the hit is real. Unlike optical assays,

The FAXS Protocol (Fluorine Chemical Shift Anisotropy and Exchange for Screening)

Rationale: The

Workflow:

-

Hit Cherry-Picking: Select hits from the TR-FRET screen.

-

Cocktail Prep: Pool 5-10 fluorinated hits per NMR tube.

-

Concentration: 50

M per compound. -

Solvent: Buffer (PBS pH 7.4) + 10%

(for lock) + 1-2% DMSO-d6.

-

-

Reference Spectrum (

): Acquire-

Result: Sharp, distinct peaks for each chromane.

-

-

Experimental Spectrum (

): Add Target Protein (e.g., Bcl-xL) at a ratio of 1:20 (Protein:Ligand).-

Concentration: 2.5

M Protein.[2]

-

-

Acquisition Parameters (Bruker 600 MHz):

-

Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill)

filter. -

Delay: 100-200 ms.

-

Scans: 128-256 (depending on cryoprobe sensitivity).

-

Interpretation (The "Spy" Mechanism)

-

Non-Binder: The chromane tumbles rapidly. The peak remains sharp and intensity is unchanged.

-

Binder: The chromane binds the heavy protein, tumbling slows down. The peak becomes broad or disappears (due to fast

relaxation). -

Aggregator: All peaks in the cocktail broaden simultaneously. Reject these.

Visual Workflows

Diagram 1: The HTS Funnel for Chromanes

This workflow illustrates the triage process, specifically designed to filter out autofluorescent false positives and aggregators.

Caption: Integrated screening workflow prioritizing TR-FRET for throughput and 19F NMR for biophysical validation.

Diagram 2: The 19F NMR "Switch" Principle

Visualizing how the fluorine signal changes upon protein binding.

Caption: 19F NMR T2 relaxation principle. Binding induces line broadening, confirming direct interaction.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| High Background (TR-FRET) | Compound autofluorescence or light scatter. | Use ratiometric analysis (665/490 nm). If ratio is high but 490nm donor signal is low, it's "Quenching" (Reject). |

| Precipitation in Buffer | Chromane lipophilicity ( | Add 0.01% Pluronic F-127 or increase DMSO to 2% (validate protein tolerance first). |

| NMR: No Signal | Compound crashed out in | Use a "Shigemi" tube to reduce volume or switch to a higher DMSO-d6 percentage (up to 5%). |

| NMR: All Peaks Broad | Protein aggregation. | The protein is unstable. Check protein buffer pH and thermal stability (Tm). |

References

-

Privileged Scaffolds: Silva, T., et al. (2022). "Chromone: A Valid Scaffold in Medicinal Chemistry." Chemical Reviews. (Context: Validates chromane relevance).

-

19F NMR Screening: Norton, R. S., et al. (2016). "19F NMR viewed through two different lenses: ligand-observed and protein-observed applications." RSC Chemical Biology.[3] (Context: Defines the FAXS protocol).

-

TR-FRET Methodology: Degorce, F., et al. (2009). "HTRF: A Technology Tailored for Drug Discovery - A Review of Theoretical Aspects and Recent Applications." Current Chemical Genomics. (Context: Ratiometric calculation standards).

-

Fluorine in Med Chem: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (Context: Properties of fluorinated libraries).

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Libraries | High-throughput Screening Core | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]

- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

Application Note: Toxicokinetic and Pharmacodynamic Profiling of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Executive Summary & Scientific Context

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (hereafter referred to as ND-Glycol ) is a critical chiral intermediate and degradation product associated with the third-generation

In drug development, this molecule is of high interest for two reasons:

-

Impurity Qualification: As per ICH Q3A/B guidelines, impurities exceeding 0.1% thresholds must be qualified toxicologically.

-

Metabolite Activity: Given that Nebivolol's unique nitric oxide (NO)-potentiating mechanism is distinct from classical

-blockers, determining whether the monomeric glycol metabolite retains vasorelaxant properties is vital for understanding the parent drug's total pharmacodynamic (PD) profile.

This guide outlines the in vivo experimental framework to characterize the pharmacokinetics (PK) and cardiovascular safety pharmacology of ND-Glycol.

Chemical Profile & Formulation Strategy

Before in vivo administration, the physicochemical properties must be managed to ensure bioavailability.

| Property | Description |

| Chemical Name | (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane |

| Molecular Formula | |

| MW | 212.22 g/mol |

| Lipophilicity (Predicted) | LogP ~1.8 (More polar than Nebivolol due to diol moiety) |

| Solubility | Low in neutral water; soluble in polar organic solvents (DMSO, Ethanol). |

Formulation Protocol (IV and Oral)

Objective: Create a stable vehicle for dosing at 10 mg/kg (IV) and 50 mg/kg (PO).

Reagents:

-

Polyethylene Glycol 400 (PEG400)

-

(2-Hydroxypropyl)-

-cyclodextrin (HP- -

Saline (0.9% NaCl)

Procedure:

-

Stock Solution: Dissolve 50 mg of ND-Glycol in 1 mL of PEG400/Ethanol (90:10 v/v). Sonicate at 37°C for 10 minutes until clear.

-

Vehicle Preparation: Prepare a 20% w/v solution of HP-

-CD in saline. -

Final Formulation: Slowly add the Stock Solution to the Vehicle under constant vortexing to achieve a final concentration of 5 mg/mL (for 2 mL/kg dosing).

-

Critical Check: Ensure no precipitation occurs upon dilution. The final vehicle composition is approx. 5% PEG400 / 19% HP-

-CD / 76% Saline.

-

-

Filtration: Sterile filter using a 0.22

m PVDF syringe filter immediately prior to dosing.

Experimental Workflow: Pharmacokinetics (PK)

Rationale: To determine the oral bioavailability (

Diagram: PK Study Design

Caption: Workflow for comparative pharmacokinetic profiling of ND-Glycol in Sprague-Dawley rats.

Detailed Protocol: Rat Jugular Vein Cannulation & Sampling

Subject: Male Sprague-Dawley Rats (250–300 g).

-

Surgical Prep: Anesthetize rats with Isoflurane (2-3%). Implant a sterile polyurethane catheter into the right jugular vein. Exteriorize the catheter at the nape of the neck.

-

Recovery: Allow 48 hours for recovery to wash out anesthetic effects (anesthesia alters hemodynamic baselines).

-

Dosing:

-

Group A (IV): Administer 2 mg/kg via tail vein (saving the cannula for sampling to prevent contamination).

-

Group B (PO): Administer 10 mg/kg via oral gavage.

-

-

Sampling Timepoints: Collect 0.2 mL blood at: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.

-

Processing: Centrifuge at 4°C (3000g, 10 min). Harvest plasma. Store at -80°C.

-

Bioanalysis (LC-MS/MS):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Transitions: Monitor m/z 213.2

195.1 (Loss of -

Internal Standard:

-Nebivolol or Warfarin.

-

Experimental Workflow: Pharmacodynamics (Safety Pharmacology)

Rationale: Nebivolol lowers blood pressure via

Model: Spontaneously Hypertensive Rats (SHR). This model is the "gold standard" for detecting antihypertensive activity.

Diagram: Mechanism of Action Investigation

Caption: Putative pharmacological pathways.[1][2][3][4] Dashed lines indicate hypotheses to be tested against the parent drug mechanism.

Protocol: Radiotelemetry in Conscious SHR

Objective: Continuous monitoring of Mean Arterial Pressure (MAP) and Heart Rate (HR) without stress artifacts.

-

Instrumentation: Implant DSI (Data Sciences International) HD-S10 pressure transmitters into the abdominal aorta of SHR rats. Allow 7 days post-op recovery.

-

Baseline: Record 24-hour baseline telemetry data.

-

Treatment Groups (n=6 per group):

-

Vehicle Control.

-

Nebivolol (Positive Control, 5 mg/kg).

-

ND-Glycol (Low Dose, 5 mg/kg).

-

ND-Glycol (High Dose, 50 mg/kg - Toxicological Limit).

-

-

Data Acquisition: Record hemodynamic parameters every 5 minutes for 24 hours post-dose.

-

Analysis: Calculate

MAP and-

Success Criteria: If ND-Glycol causes <10% change in MAP at high doses, it is pharmacologically inert (safe impurity). If MAP drops significantly, it is an active metabolite.

-

Data Presentation & Analysis

Expected Pharmacokinetic Parameters (Template)

| Parameter | Definition | Unit | ND-Glycol (IV) | ND-Glycol (PO) |

| Peak Plasma Conc. | ng/mL | [Data] | [Data] | |

| Time to Peak | h | - | [Data] | |

| Total Exposure | ng*h/mL | [Data] | [Data] | |

| Half-life | h | [Data] | [Data] | |

| Bioavailability | % | - |

Interpretation Guide:

-

High Clearance: If

, the glycol is rapidly conjugated (likely glucuronidation at the diol site) and excreted. -

Volume of Distribution (

): A high

References

- Nebivolol Structure & Impurities

-

Synthesis & Stereochemistry

-

Pharmacological Context (Chromanes)

-

Minami, H., et al. (1997). "Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives." Journal of Medicinal Chemistry. Available at: [Link]

-

-

In Vivo Methodology

Disclaimer: This Application Note is for research and development purposes only. All in vivo procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Azathioprine metabolism: pharmacokinetics of 6-mercaptopurine, 6-thiouric acid and 6-thioguanine nucleotides in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Note: Precision Purification of Chiral Chromane Derivatives

From Analytical Screening to Preparative Scale-Up

Abstract

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for lipophilic antioxidants (Tocopherols), antihypertensives (Nebivolol), and insulin sensitizers (Troglitazone). However, the biological activity of chromane derivatives is often strictly governed by their stereochemistry. This application note details three distinct, field-proven workflows for the purification of chiral chromanes: Supercritical Fluid Chromatography (SFC) for high-throughput preparative separation, Enzymatic Kinetic Resolution for scalable synthesis, and Crystallization-Induced Dynamic Resolution (CIDR) for cost-effective manufacturing of acidic derivatives.

The Chiral Challenge in Chromane Scaffolds

Chromane derivatives frequently possess stereogenic centers at the C-2, C-3, or C-4 positions. The separation of these enantiomers is complicated by the conformational flexibility of the dihydropyran ring and the lipophilicity of the fused benzene system.

-

Case Study: Nebivolol, a

-blocker, consists of a mixture of SRRR and RSSS enantiomers. The separation of its chromane intermediates is critical for controlling the final drug's potency. -

Solubility Constraints: Many synthetic chromanes exhibit poor solubility in aqueous mobile phases, making Reversed-Phase HPLC (RP-HPLC) problematic for preparative loads.

Chromatographic Resolution: The SFC Advantage

While Normal-Phase HPLC (NP-HPLC) has historically been used, Supercritical Fluid Chromatography (SFC) has emerged as the gold standard for chromane purification. SFC utilizes supercritical CO

2.1. Stationary Phase Selection Strategy

For chromane derivatives, polysaccharide-based Chiral Stationary Phases (CSPs) are dominant.[1] The "Chiral 5" (immobilized and coated phases) cover >90% of separations.

| CSP Type | Selector | Interaction Mechanism | Target Chromane Sub-class |

| Amylose tris(3,5-dimethylphenylcarbamate) | AD / IA | H-bonding, | General purpose; 4-chromanols, flavanones. |

| Cellulose tris(3,5-dimethylphenylcarbamate) | OD / IB | H-bonding, steric inclusion | Rigid fused systems; 2-substituted chromanes. |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | IG / i-CHIRAL 6 | Halogen-bonding, steric | Halogenated chromanes (e.g., 6-fluoro-chroman). |

| Cellulose tris(4-methylbenzoate) | OJ | Dipole-dipole, inclusion | Carbonyl-containing chromanes (chromanones). |

2.2. Protocol: SFC Method Development & Scale-Up

Objective: Isolate >100 mg of enantiopure 6-fluoro-4-chromanol.

Step 1: Analytical Screening (The "4x3" Approach)

Run a matrix of 4 Columns (IA, IB, AD, OD)

-

Conditions: Gradient 5% to 40% co-solvent in 5 min; Backpressure (BPR) 120 bar; Temp 40°C.

-

Additive Rule:

-

For Basic Chromanes (amines): Add 0.1% Diethylamine (DEA) or Isopropylamine.

-

For Acidic Chromanes (carboxylic acids): Add 0.1% Trifluoroacetic acid (TFA) or Formic acid.

-

Note: Immobilized phases (IA, IB, IG) tolerate wider solvent ranges (e.g., DCM, THF) which can solubilize stubborn chromanes.

-

Step 2: Loading Study (Thermodynamic vs. Kinetic) Once the best column is identified (e.g., Chiralpak AD-H with MeOH), determine the loading capacity.

-

Stacked Injections: Calculate the cycle time (

) such that the elution of the second enantiomer of Injection

Step 3: Recovery

Evaporate the CO

2.3. Workflow Visualization

Figure 1: Decision matrix for SFC method development. Note the iterative optimization loop if Resolution (

Biocatalytic Kinetic Resolution: The Scalable Alternative

For multi-gram to kilogram scale purification of chroman-4-ols or 2-substituted chromanols , chromatography can become solvent-intensive. Enzymatic Kinetic Resolution (EKR) utilizes the inherent chirality of lipases to selectively acylate one enantiomer.

3.1. Mechanism & Catalyst Selection

Lipases distinguish between enantiomers based on the fit of the "fast-reacting" enantiomer into the active site.

-

Catalyst: Candida antarctica Lipase B (CAL-B), immobilized as Novozym 435, is highly effective for 4-chromanols.

-

Reaction: Selective acetylation using vinyl acetate as the acyl donor. The reaction is irreversible due to the formation of vinyl alcohol, which tautomerizes to acetaldehyde.

3.2. Protocol: EKR of 4-Chromanol

-

Setup: Dissolve racemic 4-chromanol (10 g) in dry Toluene or MTBE (100 mL).

-

Acyl Donor: Add Vinyl Acetate (3.0 eq).

-

Initiation: Add immobilized CAL-B (50 mg/mmol substrate). Incubate at 30–40°C with orbital shaking.

-

Monitoring: Monitor conversion by HPLC/GC.

-

The 50% Limit: Theoretical maximum yield for EKR is 50%. The reaction typically stops when the eutomer (fast-reacting enantiomer) is consumed.

-

-

Workup: Filter off the enzyme (recyclable). The filtrate contains the (R)-Acetate and the unreacted (S)-Alcohol (configuration depends on specific lipase preference).

-

Separation: These two species have vastly different polarities and can be separated by simple flash chromatography (Silica gel) or distillation, avoiding expensive chiral columns.

3.3. Enzymatic Pathway Diagram

Figure 2: Kinetic resolution workflow. Note that the separation step (Flash) uses standard silica, significantly reducing costs compared to chiral chromatography.

Crystallization-Induced Dynamic Resolution (CIDR)[2]

For chroman-2-carboxylic acids , crystallization offers a unique opportunity to exceed the 50% yield limit of kinetic resolution. By utilizing a base that allows racemization in solution while selectively crystallizing one diastereomeric salt, yields >90% can be achieved.[2]

4.1. The "Dutch Resolution" Approach

Standard resolution uses a single base (e.g.,

4.2. Protocol: Resolution of Chroman-2-carboxylic Acid

-

Salt Formation: Mix racemic acid (1 eq) with a chiral amine (e.g., (1R,2S)-2-amino-1,2-diphenylethanol or Phenylglycinol) (1 eq) in EtOH or IPA.

-

Heating: Heat to reflux to dissolve all solids.

-

Cooling: Cool slowly (1°C/min). Seed with pure crystals if available.